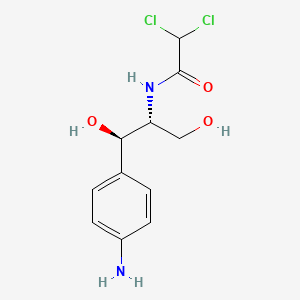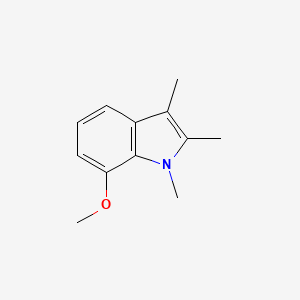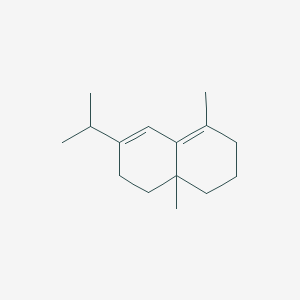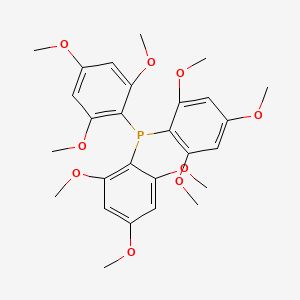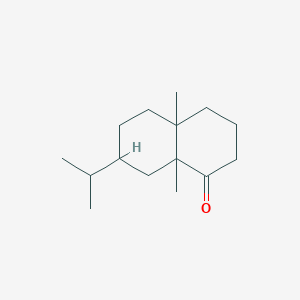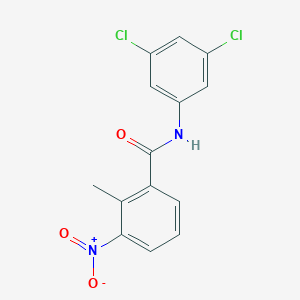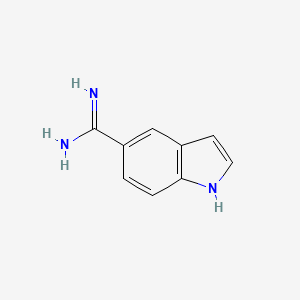
1H-Indole-5-carboximidamide
Descripción general
Descripción
1H-Indole-5-carboximidamide, also known as this compound, is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Characterization and Synthesis
Characterization Techniques : 1H-Indole-5-carboximidamide and related compounds, like indole‐5‐carboxylic acid trimer, have been characterized using 1H NMR spectroscopy. Detailed analysis of the 1H spectrum of these compounds has been conducted using a range of one- and two-dimensional NMR techniques, revealing insights into their molecular structure and behavior in different solvents and temperatures (Mackintosh, Mount, & Reed, 1994).
Synthesis Techniques : A strategy for the synthesis of heterocycles using Rh(III)-catalyzed C-H activation/cyclization of indoles, including this compound derivatives, has been developed. This method facilitates the creation of various fused heterocycles, highlighting the compound's utility in diverse synthetic routes (Zhang, Zheng, & Cui, 2014).
Chemical Functionalities and Applications
Optimization of Chemical Functionalities : Research has been conducted to understand the key structural requirements of indole-2-carboxamides, closely related to this compound, for allosteric modulation. This includes examining the effects of various chemical groups and chain lengths on binding affinity and cooperativity, which is crucial for developing potent modulators (Khurana et al., 2014).
Molecular Docking and Biological Prediction : Studies involving molecular docking and biological prediction of indole derivatives, such as 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, provide insights into the biological activities and potential applications of these compounds. This includes spectroscopic investigations and theoretical analyses to understand their optimized geometry and molecular interactions (Haress et al., 2016).
Molecular Interactions and Analysis
Crystal Structure and Molecular Interactions : Studies focusing on the crystal structure and intermolecular interactions of 1H-Indole derivatives, like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, help in understanding the molecular arrangement and stability of these compounds. This includes analysis using X-ray diffraction, Hirshfeld surface, and thermal analysis (Barakat et al., 2017).
Synthesis and Spectroscopic Analysis : The synthesis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide demonstrates the versatility of 1H-Indole derivatives in creating compounds with potential therapeutic applications. This includes detailed spectroscopic analysis and X-ray crystallography to understand their molecular structure (Al-Ostoot et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1H-Indole-5-carboximidamide is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may influence a broad range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
1H-Indole-5-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of potential fructose bisphosphatase inhibitors and protein kinase Cθ inhibitors . These interactions are primarily based on the compound’s ability to form hydrogen bonds with the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been found to interfere with quorum sensing systems in bacterial pathogens, thereby inhibiting biofilm formation and virulence factor production . This indicates its potential in modulating cellular communication and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor by forming hydrogen bonds with the active sites of target enzymes, such as protein kinase Cθ . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although specific data on this compound’s stability and degradation are limited . Long-term exposure to the compound may result in sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects. For instance, indole derivatives have been shown to exhibit dose-dependent toxicity in various animal models . Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been used in the preparation of potential fructose bisphosphatase inhibitors, indicating its role in carbohydrate metabolism . Additionally, indole derivatives have been shown to influence the metabolism of amino acids and other essential biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, indole derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells . This ensures that the compound reaches its target sites and exerts its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, enzymes involved in indole alkaloid biosynthesis have been found to be localized in the cytoplasm . This suggests that this compound may also exhibit similar localization patterns, influencing its interactions with cellular components and its overall biochemical activity.
Propiedades
IUPAC Name |
1H-indole-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,12H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPWONEWDTPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71889-75-3 | |
| Record name | 5-Amidinoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


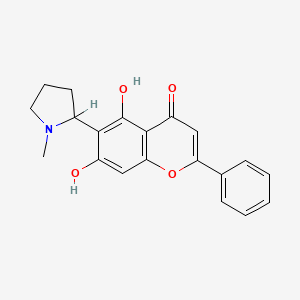
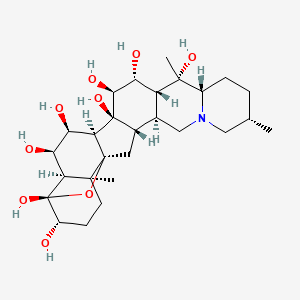
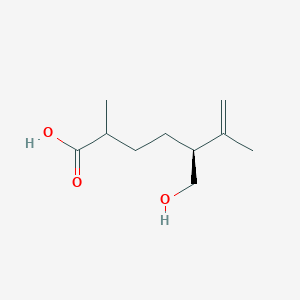
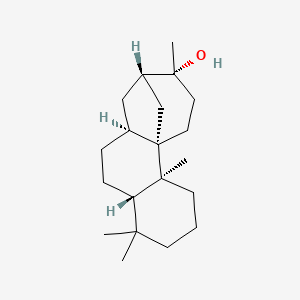
![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)
